Halogenuros alquílicos metálicos

Metal alkyl halides are a class of organic compounds that consist of a metal atom bonded to an alkyl group and a halide ion. These compounds are highly reactive due to the presence of a labile halide, which can readily undergo substitution reactions with other nucleophiles. Common metals used in these compounds include lithium (Li), sodium (Na), and potassium (K). The alkyl groups typically range from methyl (-CH3) to more complex alkyl chains.

These reagents find extensive applications in organic synthesis for the preparation of alkanes, alkenes, and other functionalized hydrocarbons. They are also utilized in Grignard reactions where they react with carbonyl compounds to form alcohol derivatives. Furthermore, metal alkyl halides play a critical role in the field of polymer chemistry as initiators for radical polymerization.

Due to their reactivity and versatile applications, careful handling is essential when working with these compounds to prevent unwanted side reactions or hazards.

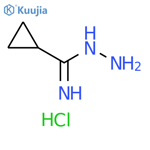

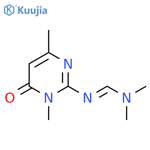

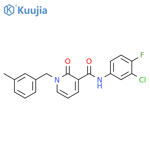

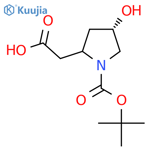

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

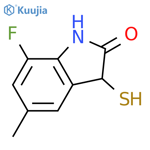

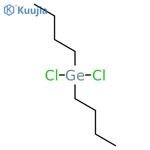

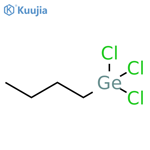

|

Di-N-butylgermaniumdichloride | 4593-81-1 | C8H18Cl2Ge |

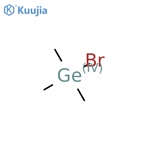

|

Trimethylgermanium bromide | 1066-37-1 | C3H9BrGe |

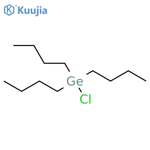

|

Germane,tributylchloro- | 2117-36-4 | C12H27ClGe |

|

n-butyltrichlorogermane | 4872-26-8 | C4H9Cl3Ge |

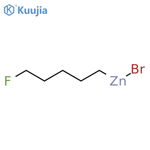

|

5-Fluoropentylzinc bromide | 1037176-29-6 | C5H10BrFZn |

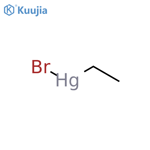

|

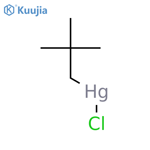

Mercury, bromoethyl-(7CI,8CI,9CI) | 107-26-6 | C2H5BrHg |

|

Butyltin trichloride | 1118-46-3 | C4H9Cl3Sn |

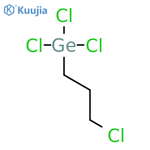

|

Germane,trichloro(3-chloropropyl)- | 19268-40-7 | C3H6Cl4Ge |

|

Mercury,chloro(2,2-dimethylpropyl)- | 10284-47-6 | C5H11ClHg |

|

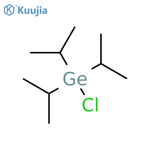

Germane,chlorotris(1-methylethyl)- | 2816-54-8 | C9H21ClGe |

Literatura relevante

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

Proveedores recomendados

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados